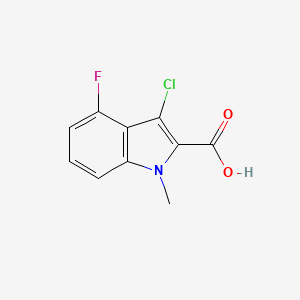
3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the indole core, along with a carboxylic acid functional group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific substituents (chlorine, fluorine, and methyl groups) are introduced through various substitution reactions using appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Halogenation reactions to introduce chlorine and fluorine atoms.
- Methylation reactions to add the methyl group.
- Carboxylation reactions to form the carboxylic acid group.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
- Oxidation of the methyl group can yield 3-Chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives with hydroxyl or carbonyl groups.
- Reduction of the carboxylic acid group can produce alcohol or aldehyde derivatives.
- Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel indole-based compounds with potential pharmaceutical applications.
Biology:
- Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Investigated for its role in modulating biological pathways and interactions with cellular targets.
Medicine:
- Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of chlorine, fluorine, and methyl groups can influence its binding affinity and specificity, enhancing its potential as a bioactive molecule.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-1H-indole-2-carboxylic acid: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
4-Fluoro-1H-indole-2-carboxylic acid:
1-Methyl-1H-indole-2-carboxylic acid: Lacks the chlorine and fluorine groups, leading to variations in its chemical behavior and biological activity.
Uniqueness:
- The combination of chlorine, fluorine, and methyl groups in 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution.
- These structural features can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Eigenschaften
Molekularformel |
C10H7ClFNO2 |
|---|---|
Molekulargewicht |
227.62 g/mol |
IUPAC-Name |
3-chloro-4-fluoro-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClFNO2/c1-13-6-4-2-3-5(12)7(6)8(11)9(13)10(14)15/h2-4H,1H3,(H,14,15) |
InChI-Schlüssel |
LEERCMMMTHKWDG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=CC=C2)F)C(=C1C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


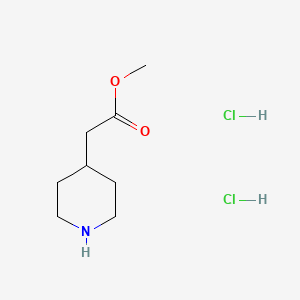
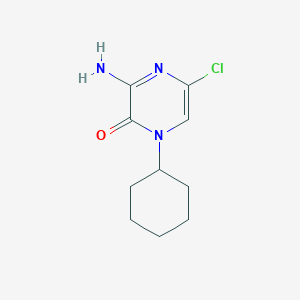
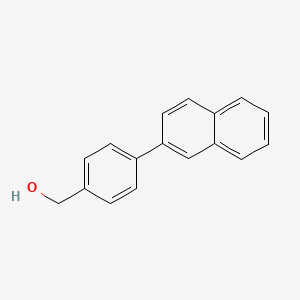




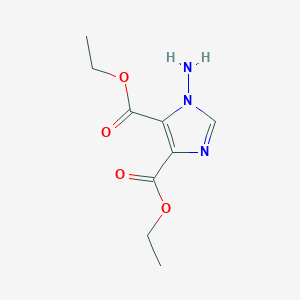

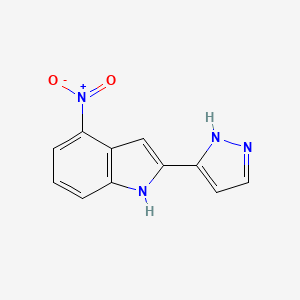

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877605.png)

![5-Methylindeno[1,2-b]indol-10(5H)-one](/img/structure/B11877622.png)
